2-{[(4-Fluorophenyl)methyl]amino}acetic acid
Description
Contextualization within Unnatural Amino Acid Chemistry
Unnatural amino acids are pivotal in the development of novel therapeutics, peptidomimetics, and probes for studying biological systems. chemscene.com Unlike their natural counterparts, they allow for the introduction of diverse chemical functionalities, conformational constraints, and metabolic stability. N-substituted glycines, in particular, are isomers of peptides and are often referred to as "peptoids." nih.gov This structural alteration, where the side chain is attached to the nitrogen atom of the backbone instead of the alpha-carbon, imparts resistance to proteolytic degradation, a significant advantage in drug design. nih.gov
Significance of N-Substitution and Fluorine Incorporation in Molecular Design
The N-substitution in glycine (B1666218) derivatives provides a versatile handle for introducing a wide range of functional groups, thereby modulating the molecule's physicochemical and biological properties. medchemexpress.com When this substitution involves a fluorinated aromatic moiety, such as a 4-fluorophenylmethyl group, it brings forth the unique and often beneficial attributes of fluorine.
Fluorine is the most electronegative element, and its incorporation into organic molecules can profoundly influence their properties. vulcanchem.com Key effects include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the in vivo half-life of a drug. vulcanchem.comuni.lu
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, which is crucial for drug absorption and distribution. smolecule.com
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a molecule's interaction with biological targets. uni.lu
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. uni.lusigmaaldrich.com
The combination of N-substitution and fluorine incorporation in molecules like 2-{[(4-Fluorophenyl)methyl]amino}acetic acid thus offers a synergistic strategy for the rational design of novel compounds with tailored properties for various applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZUJCANYJTQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501653-64-1 | |
| Record name | N-((4-Fluorophenyl)methyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501653641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-FLUOROPHENYL)METHYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C0CYJ9PW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C NMR) for Structural Confirmation
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural analysis for organic molecules like 2-{[(4-Fluorophenyl)methyl]amino}acetic acid. These techniques provide foundational information on the number and types of hydrogen and carbon atoms present in the molecule, confirming the basic structural framework.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group, the methylene (B1212753) protons of the benzyl (B1604629) and acetic acid moieties, and the amine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm) and would likely exhibit a characteristic splitting pattern (a pair of doublets) due to coupling between adjacent protons and with the fluorine atom. The benzylic methylene protons (Ar-CH₂-N) and the methylene protons of the acetic acid group (N-CH₂-COOH) would resonate in the midfield region, with their exact chemical shifts dependent on the deshielding effects of the adjacent nitrogen and aromatic ring or carboxyl group.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the acetic acid group would be expected to appear significantly downfield (around 170-180 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methylene carbons would appear in the upfield region of the spectrum.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~10-12 | Broad Singlet | - |
| Ar-H (ortho to F) | ~7.30 | Doublet of Doublets | JHH ≈ 8.5, JHF ≈ 5.5 |
| Ar-H (meta to F) | ~7.10 | Triplet (or Doublet of Doublets) | JHH ≈ 8.5, JHF ≈ 8.5 |
| Ar-CH₂ | ~3.80 | Singlet | - |
| N-CH₂ | ~3.40 | Singlet | - |
| NH | Variable | Broad Singlet | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| C=O | ~175 |
| C-F (ipso) | ~162 (d, ¹JCF ≈ 245 Hz) |
| C-Ar (para) | ~135 (d, ⁴JCF ≈ 3 Hz) |
| C-Ar (ortho) | ~130 (d, ²JCF ≈ 8 Hz) |
| C-Ar (meta) | ~115 (d, ³JCF ≈ 21 Hz) |
| Ar-CH₂ | ~55 |
| N-CH₂ | ~50 |
Two-Dimensional (2D) and Multidimensional NMR Techniques
While 1D NMR provides essential data, complex molecules often require more sophisticated techniques to resolve overlapping signals and unambiguously establish connectivity. Two-dimensional NMR experiments provide correlations between nuclei, offering a more detailed structural map.
Correlated Spectroscopy (COSY) for Spin System Identification
COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the coupled aromatic protons on the fluorophenyl ring. This would confirm their adjacent positions and help in assigning the specific signals observed in the 1D ¹H NMR spectrum. The methylene protons and the amine proton, if not exchanging too rapidly with the solvent, might also show correlations, providing further confirmation of the spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) for ¹H-¹⁵N Correlation
HSQC is a heteronuclear correlation experiment that shows correlations between a proton and a directly attached heteronucleus, such as ¹³C or ¹⁵N. An ¹H-¹⁵N HSQC experiment would be particularly useful for this molecule. It would show a correlation peak between the amine proton (¹H) and the nitrogen atom (¹⁵N), providing a direct confirmation of the N-H bond and the chemical shift of the nitrogen atom. This technique is highly specific and can be crucial for assigning the amine proton signal, which can sometimes be broad or difficult to identify in the 1D spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis
NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This through-space correlation is known as the Nuclear Overhauser Effect (NOE). For this compound, a NOESY spectrum could reveal spatial proximities between the benzylic methylene protons and the aromatic protons of the fluorophenyl ring. It could also show correlations between the N-H proton and the adjacent methylene protons. This information is invaluable for determining the three-dimensional conformation of the molecule in solution.
Conformational Analysis and Backbone Geometry Elucidation via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation and backbone geometry of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can provide detailed insights into the molecule's structure.
Detailed analysis of ¹H NMR spectra can reveal the torsion angles and preferred conformations of the molecule in solution. The coupling constants between protons on the ethylamino acetate (B1210297) backbone, specifically the -CH2-NH-CH2-COOH moiety, are particularly informative. Furthermore, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can identify through-space correlations between protons, helping to define the spatial relationship between the fluorophenyl ring and the acetic acid group.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. spectrabase.com The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons are sensitive to the local electronic environment and molecular conformation. researchgate.net In molecules with similar structures, such as 2-(4-Cyanophenylamino) acetic acid, theoretical calculations are often used alongside experimental data to assign chemical shifts and interpret spectral features. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | 10-12 | 170-175 |
| Methylene (-CH₂-COOH) | 3.2-3.4 | 50-55 |
| Benzylic Methylene (-CH₂-Ar) | 3.8-4.0 | 52-57 |
| Aromatic C-H (ortho to F) | 7.0-7.2 | 115-117 (d, J≈21 Hz) |
| Aromatic C-H (meta to F) | 7.3-7.5 | 130-132 (d, J≈8 Hz) |
| Aromatic C-F | - | 161-164 (d, J≈245 Hz) |
| Aromatic C-CH₂ | - | 135-138 |
Note: Predicted values are based on standard chemical shift ranges and data from structurally related compounds. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and fragmentation pathways of a molecule, which aids in structural confirmation.
In mass spectrometry, particularly with techniques like electrospray ionization (ESI) coupled with tandem MS (MS/MS), this compound is expected to exhibit characteristic fragmentation patterns. The molecule contains several functional groups—a carboxylic acid, a secondary amine, and a fluorobenzyl group—that direct its cleavage under collision-induced dissociation (CID). nih.gov
Common fragmentation pathways for related amino acids include the loss of water (H₂O), the loss of the carboxyl group as COOH or (H₂O + CO), and the loss of ammonia (B1221849) (NH₃). nih.gov For this specific molecule, the following fragmentation patterns are anticipated:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is susceptible to cleavage, leading to the formation of a stable fluorobenzyl cation (m/z 109).
Loss of Carboxylic Acid Group: Neutral loss of the carboxylic acid moiety (45 Da) or sequential loss of water (18 Da) and carbon monoxide (28 Da) from the protonated molecular ion is a characteristic fragmentation for amino acids. nih.govchemguide.co.uk
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 184.07 | [M+H]⁺ | Protonated molecular ion |
| 138.07 | [M+H - HCOOH]⁺ | Loss of formic acid |
| 109.05 | [C₇H₆F]⁺ | Benzylic cleavage, formation of fluorobenzyl cation |
| 74.02 | [C₂H₄NO₂]⁺ | Cleavage of benzyl-nitrogen bond, formation of glycinium ion |
Note: m/z values are calculated for the most abundant isotopes.
To improve chromatographic separation and enhance detection sensitivity in MS, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of the polar functional groups is often necessary. For this compound, the primary targets for derivatization are the carboxylic acid and the secondary amine functionalities.
Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the acidic proton of the carboxyl group and the proton on the secondary amine into trimethylsilyl (B98337) (TMS) ethers and amines, respectively. researchgate.net This increases the volatility and thermal stability of the analyte for GC-MS analysis.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can acylate the secondary amine, while the carboxyl group can be esterified (e.g., methylation or ethylation). This two-step process also yields a more volatile derivative suitable for GC-MS. nih.gov
Pre-column Derivatization for LC-MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency. Reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine can be used to introduce a readily protonatable site, enhancing signal intensity in positive-ion ESI mode. researchgate.net Other reagents such as o-phthaldialdehyde (OPA) are used to introduce a fluorescent tag for optical detection while also being amenable to MS analysis. chromatographyonline.com
Table 3: Common Derivatization Strategies for this compound
| Derivatization Method | Target Functional Group(s) | Typical Reagent(s) | Purpose |
| Silylation | -COOH, -NH | BSTFA, MSTFA | Increase volatility for GC-MS |
| Acylation/Esterification | -NH, -COOH | TFAA, Methanol/HCl | Increase volatility for GC-MS |
| Amine Tagging | -NH | OPA, DMDNFB | Enhance fluorescence or LC-MS ionization |
X-ray Crystallography
X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. aalto.fi For this compound, SCXRD analysis would reveal its molecular conformation and how the molecules pack together in the crystal lattice.
Given the presence of both an acidic (carboxylic acid) and a basic (secondary amine) group, the molecule is likely to exist as a zwitterion in the solid state, similar to other amino acids like 4-aminophenylacetic acid. researchgate.net This zwitterionic character would facilitate the formation of strong intermolecular hydrogen bonds. The crystal packing is expected to be dominated by N-H···O hydrogen bonds between the ammonium (B1175870) group of one molecule and the carboxylate group of a neighboring molecule, leading to the formation of extensive one-, two-, or three-dimensional networks. researchgate.net The fluorine atom may also participate in weaker C-H···F or other non-covalent interactions, further influencing the crystal packing arrangement.
The conformation of a molecule in the solid state can differ from its preferred conformation in solution due to the influence of crystal packing forces. X-ray diffraction data provides the precise solid-state conformation, defining the torsion angles of the molecular backbone. For flexible molecules like this compound, multiple conformations or even different crystalline forms (polymorphs) might exist. nih.gov
Solid-state NMR (SSNMR) can be used as a complementary technique to X-ray crystallography. nih.gov SSNMR is particularly useful for studying polycrystalline or amorphous samples and can provide information about molecular dynamics and the local environment of atoms within the solid. By comparing the solid-state structure determined by crystallography with the solution-state conformation determined by NMR, a comprehensive understanding of the molecule's conformational landscape can be achieved.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy provides profound insights into the molecular structure of this compound by identifying the characteristic vibrational modes of its functional groups. The analysis of both infrared (IR) and Raman spectra allows for a comprehensive assignment of these modes. While direct experimental spectra for this specific molecule are not widely published, a detailed theoretical analysis based on data from structurally similar compounds allows for the reliable prediction of its vibrational characteristics. The key functional groups present in the molecule are the carboxylic acid (-COOH), the secondary amine (-NH-), the methylene bridge (-CH2-), and the para-substituted fluorophenyl ring.
The vibrational spectrum can be understood by considering the distinct regions associated with specific bond vibrations:
O-H and N-H Stretching Region: The O-H stretching vibration of the carboxylic acid group is expected to appear as a very broad and intense band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹. This broadening is a characteristic result of strong intermolecular hydrogen bonding between the carboxylic acid moieties. The N-H stretching vibration of the secondary amine is anticipated to be a sharp, medium-intensity band around 3350-3300 cm⁻¹.
C-H Stretching Region: Aromatic C-H stretching vibrations from the fluorophenyl ring are predicted to occur just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). ajchem-a.com The asymmetric and symmetric stretching vibrations of the methylene (-CH2-) group are expected in the 2950-2850 cm⁻¹ region.
Carbonyl Stretching Region: The C=O stretching vibration of the carboxylic acid is one of the most intense and characteristic bands in the IR spectrum. For a hydrogen-bonded carboxylic acid dimer, this band is typically observed in the range of 1725-1700 cm⁻¹.
The following table summarizes the predicted key vibrational frequencies and their assignments for this compound based on theoretical calculations and data from analogous compounds. nih.govnih.gov
| Predicted Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Vibrational Assignment |
| ~3330 | Medium, Sharp | Weak | ν(N-H) - Amine N-H Stretching |
| 3300-2500 | Strong, Broad | Weak | ν(O-H) - Carboxylic Acid O-H Stretching |
| 3080-3030 | Medium | Strong | ν(C-H) - Aromatic C-H Stretching |
| 2950-2850 | Medium | Medium | ν(C-H) - Methylene CH₂ Stretching |
| ~1710 | Very Strong | Medium | ν(C=O) - Carboxylic Acid C=O Stretching |
| ~1595 | Strong | Strong | ν(C=C) - Aromatic Ring Stretching |
| ~1510 | Strong | Strong | ν(C=C) - Aromatic Ring Stretching |
| ~1420 | Medium | Medium | δ(CH₂) - Methylene Scissoring |
| ~1230 | Strong | Weak | ν(C-F) + δ(C-H) - C-F Stretching and C-H in-plane bend |
| ~1160 | Strong | Medium | ν(C-N) - C-N Stretching |
| ~930 | Medium, Broad | Weak | γ(O-H) - Carboxylic Acid O-H out-of-plane bend |
| ~830 | Strong | Medium | γ(C-H) - Aromatic C-H out-of-plane bend (para-substitution) |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Intensities are predictive.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the 4-fluorophenyl chromophore.
The primary electronic transitions observed in molecules with aromatic rings are π → π* transitions. For a simple benzene (B151609) ring, these transitions typically occur around 204 nm and 256 nm. The substitution on the benzene ring, in this case with a fluorine atom and the -CH2NHCH2COOH group, can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε).
The fluorophenyl group is the principal chromophore in the molecule. The expected electronic transitions are:
π → π Transitions:* These are high-energy transitions associated with the delocalized π-electron system of the aromatic ring. It is anticipated that this compound will exhibit two main absorption bands characteristic of substituted benzene rings.
An intense band, often referred to as the E2-band, is expected at shorter wavelengths, likely below 220 nm.
A less intense band with fine structure, known as the B-band (benzenoid band), is predicted to appear at longer wavelengths, typically in the 250-280 nm range. The presence of the fluorine substituent and the aminoacetic acid group may cause a slight bathochromic shift (shift to longer wavelengths) of this band compared to unsubstituted benzene. iosrjournals.org
n → π Transitions:* The molecule also contains atoms with non-bonding electrons (lone pairs), namely the oxygen atoms of the carboxyl group and the nitrogen atom of the amine group. Therefore, weak n → π* transitions are also possible. The n → π* transition of the carbonyl group in the carboxylic acid is expected to be very weak and may be obscured by the much stronger π → π* transitions of the aromatic ring. nih.gov
The predicted UV-Vis absorption data for this compound in a non-polar solvent are summarized in the table below.
| Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |
| ~210 | High (~8,000 - 12,000) | π → π* (E2-band) | 4-Fluorophenyl Ring |
| ~265 | Moderate (~200 - 500) | π → π* (B-band) | 4-Fluorophenyl Ring |
| ~280-300 | Low (<100) | n → π* | Carbonyl (C=O) |
The exact position and intensity of these absorption bands can be influenced by the solvent polarity due to differential stabilization of the ground and excited states. Generally, in polar solvents, a slight shift in the absorption maxima is expected. nih.gov
In-depth Computational Analysis of this compound Remains a Subject for Future Research
Despite the growing interest in computational chemistry for characterizing molecular properties, a comprehensive theoretical investigation of the compound this compound, also known as N-(4-fluorobenzyl)glycine, has not yet been documented in publicly available scientific literature. Consequently, specific data regarding its electronic structure, reactivity, vibrational frequencies, conformational landscape, and dynamic behavior in solution are not available.
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular behavior that can be difficult or impossible to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely applied to predict a wide array of properties, guiding drug discovery, materials science, and mechanistic studies. However, the application of these sophisticated methods to every compound of interest is a vast and ongoing endeavor.
For this compound, a derivative of the amino acid glycine (B1666218), such detailed computational studies appear to be absent from the current body of scientific work. While research exists on structurally similar molecules, such as other fluorophenyl derivatives or glycine itself, a direct and focused computational analysis of the title compound is not found.
Computational Chemistry and Molecular Modeling
Functional Group Transformations and Interconversions
The reactivity of this compound is dictated by its principal functional groups. Each site can undergo specific transformations, often independently, allowing for the controlled synthesis of diverse derivatives.
Carboxylic Acid Group (-COOH): This moiety is a primary site for derivatization. Standard peptide coupling conditions can be used to form amide bonds with various amines, creating a library of amides. Esterification, through reactions with alcohols under acidic conditions (e.g., Fischer esterification) or using alkyl halides in the presence of a base, yields a range of esters. Furthermore, the carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), which transforms the glycine (B1666218) backbone into an amino alcohol structure.
Secondary Amine Group (-NH-): The secondary amine is nucleophilic and readily undergoes reactions such as acylation with acid chlorides or anhydrides to form tertiary amides. It can also be subjected to sulfonylation with sulfonyl chlorides (e.g., tosyl chloride) to produce stable sulfonamides. Reductive amination is another key transformation, allowing for the introduction of additional substituents.
Fluorophenyl Group (-C₆H₄F): The fluorine atom on the phenyl ring is generally stable and less reactive, but it influences the electronic properties of the ring. The aromatic ring itself can potentially undergo electrophilic aromatic substitution, although the amino acid side chain can complicate reaction outcomes. The primary utility of this group in probe development often lies in its role as a bioisostere for a phenyl group or as a label for ¹⁹F NMR studies.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Amide Coupling | R-NH₂, Coupling agents (e.g., HBTU, DCC) | Amide |
| Carboxylic Acid | Esterification | R-OH, Acid catalyst | Ester |
| Carboxylic Acid | Reduction | LiAlH₄, THF | Primary Alcohol |
| Secondary Amine | Acylation | R-COCl, Base | Tertiary Amide |
| Secondary Amine | Sulfonylation | R-SO₂Cl, Base | Sulfonamide |
Methodologies for Structure-Activity Relationship (SAR) Studies
The N-(4-fluorobenzyl)glycine scaffold is an excellent starting point for SAR studies, which aim to correlate the chemical structure of a compound with its biological activity. researchgate.net By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for desired biological effects. researchgate.net
The generation of analog libraries is a cornerstone of SAR exploration. lookchem.com Using the this compound core, libraries can be constructed through combinatorial chemistry approaches, where different building blocks are systematically combined.
Key diversification points include:
Aromatic Ring Substitution: Replacing the fluorine atom with other halogens (Cl, Br), electron-donating groups (e.g., -OCH₃), or electron-withdrawing groups (e.g., -CF₃, -NO₂) to probe electronic and steric effects.
Amine Substitution: Replacing the 4-fluorobenzyl group with other substituted benzyl (B1604629) groups, aliphatic chains, or heterocyclic moieties to explore the impact of size, lipophilicity, and hydrogen bonding capacity. nih.govresearchgate.net
Carboxylate Modification: Converting the carboxylic acid to a range of amides, esters, or other acid isosteres (like tetrazoles) to investigate interactions at the binding site.
| Core Scaffold | Modification Point | Example Substituents (R¹, R²) | Purpose of Modification |
|---|---|---|---|
| N-(R¹-benzyl)glycine-R² | Aromatic Ring (R¹) | 4-Cl, 4-CH₃, 3,4-diCl, 2-F | Probe electronic and steric requirements. |
| Carboxylic Acid (R²) | -NHCH₃, -NH-cPr, -OCH₂CH₃ | Evaluate H-bond donor/acceptor patterns. | |
| Glycine Backbone | α-Methylation | Introduce steric hindrance, alter conformation. |
Beyond determining activity, derivatives of this compound can be modified to create mechanistic probes—tools designed to study biological pathways or target engagement. This involves incorporating specific reporter elements or reactive groups.
Radiolabeling: A prominent example is the incorporation of a positron-emitting isotope, such as Fluorine-18, to create a tracer for Positron Emission Tomography (PET). The synthesis of N-(4-[¹⁸F]fluorobenzyl)cholylglycine ([¹⁸F]FBCGly) for imaging the enterohepatic circulation of bile acids utilizes an [¹⁸F]-labeled N-fluorobenzyl glycine intermediate. nih.gov This demonstrates how the scaffold can be used to build imaging agents to visualize physiological processes in vivo. nih.gov
Fluorescent Labeling: The secondary amine or a derivatized carboxylate can be coupled to a fluorophore (e.g., fluorescein, rhodamine). These fluorescent probes can be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the molecule within cells or tissues.
Affinity-Based Probes: Attaching a biotin (B1667282) tag allows for the identification and isolation of binding partners through affinity purification techniques (e.g., pull-down assays). A reactive group, such as a photo-activatable crosslinker, can also be incorporated to covalently link the probe to its biological target, facilitating target identification.
| Probe Type | Modification Strategy | Example Tag/Label | Research Application |
|---|---|---|---|
| PET Imaging Agent | Incorporate a positron-emitting radionuclide. | Fluorine-18 ([¹⁸F]) | In vivo visualization of biological pathways. nih.gov |
| Fluorescent Probe | Covalently attach a fluorescent dye. | Fluorescein, BODIPY | Cellular imaging, target localization. |
| Affinity Probe | Incorporate a high-affinity tag. | Biotin | Protein pull-down assays, target identification. |
| Photo-crosslinking Probe | Attach a photo-activatable group. | Benzophenone, Diazirine | Covalent labeling and identification of binding partners. |
Conclusion
2-{[(4-Fluorophenyl)methyl]amino}acetic acid stands as a compelling example of a rationally designed unnatural amino acid. The strategic combination of an N-substituted glycine (B1666218) backbone with a fluorinated aromatic moiety endows it with a unique set of properties that are highly desirable in both medicinal chemistry and materials science. While research on this specific compound is still emerging, its potential as a versatile building block for the creation of novel molecules with enhanced performance characteristics is clear. As synthetic methodologies become more refined and our understanding of the role of fluorine in molecular design deepens, we can anticipate that this compound and related compounds will play an increasingly important role in the development of next-generation drugs and advanced materials.
Applications in Academic Chemical and Biological Research
Building Blocks in Organic Synthesis
While the full potential of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid as a versatile building block is still being uncovered, its structural motifs suggest several applications in organic synthesis.
Chiral Auxiliaries and Ligands for Asymmetric Catalysis
The inherent chirality that can be introduced into derivatives of this compound makes it an interesting candidate for the development of chiral auxiliaries and ligands for asymmetric catalysis. Although specific examples of its use in this context are not extensively documented in the literature, the fundamental structure is analogous to other amino acid derivatives that have been successfully employed in stereoselective transformations. The presence of the fluorophenylmethyl group can influence the steric environment around a metal center when the molecule is used as a ligand, potentially leading to high levels of enantioselectivity in catalytic reactions.
Precursors for Complex Organic Structures
The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The fluorinated phenyl ring offers a site for various aromatic substitution reactions, while the amino acid portion can be readily incorporated into larger molecular frameworks through amide bond formation and other transformations.
Scaffolds for Peptidomimetics and Peptoid Research
Peptidomimetics and peptoids are classes of molecules that mimic the structure and function of peptides but often exhibit enhanced stability and bioavailability. N-substituted glycine (B1666218) derivatives, such as this compound, are the fundamental building blocks of peptoids.
Investigation of Secondary Structures and Conformational Preferences of Peptoids
The conformation of the peptoid backbone is significantly influenced by the nature of the N-substituent. Research has shown that N-aryl side chains, such as the 4-fluorophenyl group in this compound, play a crucial role in controlling the geometry of the adjacent amide bond. Specifically, the steric and electronic properties of the N-(4-fluorobenzyl) group strongly favor a trans conformation of the backbone amide bond. This conformational control is a critical aspect of designing well-defined and stable secondary structures in peptoids, such as helices and sheets. By incorporating monomers like this compound, researchers can systematically investigate and engineer the folding and conformational dynamics of peptoid oligomers.
| Monomer Side Chain | Predominant Amide Bond Conformation | Implication for Secondary Structure |
| 4-fluorophenyl | trans | Promotes extended, polyproline type II-like helices |
| (S)-1-(1-naphthyl)ethyl | cis | Favors compact, polyproline type I-like helices |
Development of Probes for Protein-Protein Interaction Studies
While the direct application of this compound in developing probes for protein-protein interactions is not yet widely reported, its structure offers potential in this area. The fluorine atom can serve as a ¹⁹F NMR probe to study binding events and conformational changes upon interaction with target proteins. Furthermore, by incorporating this monomer into a peptoid sequence designed to mimic a protein binding motif, it is possible to create stable and specific ligands. The fluorophenyl group can also participate in specific non-covalent interactions within a protein's binding pocket, potentially enhancing affinity and selectivity.
Monomers for Advanced Polymer and Materials Science
The field of materials science is continually seeking new monomers to create polymers with novel properties. N-substituted glycines are the monomers for a class of polymers known as polypeptoids, which are of interest for various biomedical and materials science applications due to their biocompatibility and chemical diversity.
The incorporation of fluorine into polymers can significantly alter their properties, including thermal stability, chemical resistance, and surface characteristics. While the polymerization of this compound into high molecular weight polymers is not a widely explored area, the resulting polypeptoid, poly(N-(4-fluorobenzyl)glycine), could exhibit interesting material properties. The presence of the fluorinated side chains could lead to materials with low surface energy or unique self-assembly behaviors, making them potentially useful for coatings, hydrogels, or other advanced materials. Further research in this area is needed to fully explore the potential of this monomer in polymer and materials science.
Synthesis of Stimuli-Responsive Polymers
Stimuli-responsive, or "smart," polymers are macromolecules that exhibit significant changes in their physical or chemical properties in response to small environmental changes. rsc.orglongdom.org Polymers derived from amino acids are of particular interest as they can introduce biocompatibility and biomimetic functions. rsc.org this compound is a type of N-substituted glycine, the monomer unit for a class of peptide mimics known as peptoids. Polypeptoids are useful for constructing supramolecular assemblies with stimuli-responsive properties. lsu.edu
The incorporation of fluorine into these polymers can impart unique capabilities. Fluorinated polymers are increasingly being developed as advanced 19F Magnetic Resonance Imaging (MRI) tracers. nih.gov These tracers can be designed to alter their MRI signal in response to specific biological stimuli like pH or temperature, allowing for non-invasive monitoring of physiological environments. nih.gov The presence of the 4-fluorophenyl group makes this compound an ideal monomer for creating such advanced diagnostic polymers, where the polymer's structural change in response to a stimulus is reported by a change in the 19F MRI signal. nih.gov
Engineering of Bio-inspired Materials
Bio-inspired materials are synthetic materials whose structure and function are modeled after natural biological systems. mdpi.comnih.gov Peptoids, which are oligomers of N-substituted glycines like this compound, are a prominent class of bio-inspired materials designed to mimic the structure of peptides. researchgate.net Unlike natural peptides, peptoids are resistant to enzymatic degradation, which makes them more robust for various biomedical applications.
The synthesis of peptoid oligomers from monomers such as this compound allows for the precise control of the sequence and side-chain functionality. This controlled synthesis enables the creation of complex, folded architectures that can mimic the secondary structures of proteins. researchgate.net The fluorophenyl side chain can introduce specific hydrophobic and electronic properties that can be used to direct the folding of the peptoid chain and its interaction with other molecules, forming the basis for novel biomimetic materials in fields like drug discovery and nanotechnology.
Components for Biosensor Development
Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of a chemical substance. Amino acids and their derivatives are versatile tools in the design of biosensors, often used as bioreceptors or as linkers to attach other biological molecules to a sensor surface. mdpi.commdpi.com
The structure of this compound contains key functional groups for biosensor construction. The carboxylic acid and secondary amine groups can be used for covalent immobilization onto the surface of a transducer, such as a gold electrode. nih.gov This provides a stable platform for building the sensing interface. The fluorophenyl group can serve as a unique recognition element or as a signaling moiety, potentially interacting with target analytes through specific non-covalent forces or providing a distinct electrochemical or spectroscopic signal. Glycine and its derivatives, in particular, are important targets for clinical analysis, and developing specific biosensors for them is an active area of research. nih.govnih.gov
| Structural Component | Function in Biosensor Development | Relevant Principle |
|---|---|---|
| Carboxylic Acid (-COOH) Group | Covalent attachment to sensor surfaces (e.g., via carbodiimide (B86325) chemistry). | Surface functionalization and immobilization of bioreceptors. nih.gov |
| Secondary Amine (-NH-) Group | Provides a site for covalent linkage and participates in hydrogen bonding. | Stable anchoring of the molecule and molecular recognition. |
| Fluorophenyl Group | Acts as a recognition element or a detectable label (e.g., electrochemical or 19F NMR). | Specific analyte binding and signal transduction. |
Mechanistic Probes for Molecular Recognition
The compound is also a valuable tool for fundamental studies aimed at understanding how molecules interact. Its specific chemical features allow it to serve as a probe to elucidate the mechanisms of complex biological processes like enzyme inhibition and receptor binding.
Elucidation of Enzyme Inhibition Mechanisms
The introduction of fluorine into organic molecules is a powerful strategy in drug discovery and chemical biology for modulating enzymatic activity. rroij.com Fluorine's high electronegativity and small size can significantly alter a molecule's binding affinity, metabolic stability, and pharmacological properties. rroij.comnih.gov
When incorporated into an inhibitor like this compound, the fluorine atom serves as an excellent mechanistic probe. nih.gov Its primary utility comes from the fact that the 19F nucleus is NMR-active and has no natural background signal in biological systems. This allows researchers to use 19F NMR spectroscopy to directly observe the inhibitor as it binds to the target enzyme. nih.gov This technique can provide high-resolution information on the inhibitor's binding mode, conformational changes in the enzyme's active site, and the formation of covalent intermediates, thereby offering deep insights into the mechanism of inhibition. rroij.comnih.gov
| Property Conferred by Fluorine | Mechanistic Insight/Advantage | Reference |
|---|---|---|
| Altered Electronics (High Electronegativity) | Modulates the acidity/basicity of nearby groups and alters binding interactions (e.g., pKa of the amine). | nih.gov |
| Enhanced Binding Affinity | Can form favorable interactions (hydrogen bonds, dipole interactions) within the enzyme's active site. | rroij.com |
| Increased Metabolic Stability | The C-F bond is very strong, blocking sites of metabolic oxidation and increasing the molecule's bioavailability for study. | rroij.com |
| 19F NMR-Active Nucleus | Allows direct, non-invasive observation of the enzyme-inhibitor complex to determine binding modes and kinetics. | nih.gov |
Analysis of Receptor Binding Mechanisms for Small Molecules
Understanding how a small molecule binds to a biological receptor is fundamental to pharmacology. This process is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov The structure of this compound is well-suited for probing these interactions.
The fluorophenyl ring can explore interactions within a receptor's binding pocket. The fluorine atom, while being a poor hydrogen bond acceptor, can alter the electronic distribution of the aromatic ring, influencing π-stacking and cation-π interactions. Furthermore, the C-F bond introduces a strong dipole moment, which can lead to favorable dipole-dipole or dipole-quadrupole interactions with polar residues in the binding site. By comparing the binding of this compound with its non-fluorinated analog (N-benzylglycine), researchers can dissect the specific contribution of the fluorine atom to binding affinity and selectivity, providing a clearer picture of the receptor's binding landscape. nih.gov
Studies on Supramolecular Assembly and Interactions
Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govnih.gov Amino acids and peptides are master examples of molecules that undergo self-assembly to form complex and functional structures. nih.govrsc.org The target compound contains all the necessary features to participate in and study these phenomena.
The N-substituted amino acid core provides sites for hydrogen bonding through its amide and carboxylic acid groups, similar to peptides. The aromatic phenyl ring promotes π-stacking interactions, which are crucial for the stability of many assembled structures. nih.gov Critically, the presence of fluorine can be used to engineer novel self-assembly behaviors. researchgate.net Fluorinated segments can lead to "fluorous" interactions, a type of solvophobic interaction that can drive assembly in specific ways. These combined forces—hydrogen bonding, π-stacking, and electrostatic interactions—allow molecules of this compound to self-assemble into higher-order structures like nanofibers, sheets, or hydrogels, making it a useful model system for studying the fundamental principles of molecular self-organization. rsc.orgnih.gov
| Interaction Type | Participating Molecular Feature | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Amine (-NH-) and Carboxylic Acid (-COOH) groups | Provides directionality and strength, forming networks similar to peptide β-sheets. nih.govkinampark.com |
| π-π Stacking | Aromatic Fluorophenyl Ring | Stabilizes the assembly through overlapping electron orbitals between adjacent rings. |
| Hydrophobic Interactions | Fluorophenyl Ring | Drives aggregation of nonpolar side chains to minimize contact with aqueous environments. |
| Dipole-Dipole Interactions | Carbon-Fluorine (C-F) Bond | Introduces specific electrostatic interactions that can influence molecular packing and orientation. |
Q & A
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- Answer :
- SwissADME : Predicts absorption (Caco-2 permeability) and CYP450 interactions.
- ProTox-II : Estimates toxicity endpoints (e.g., LD50 = 280 mg/kg in rats).
- Molecule optimization : Use QSAR models to prioritize derivatives with improved solubility (e.g., logS > -3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
